molecular formula C6H12O6 B12391572 D-Galactose-13C-3

D-Galactose-13C-3

Cat. No.: B12391572
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-GFDIWXKRSA-N
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Description

D-Galactose-13C-3, also known as D-(+)-Galactose-13C-3, is a stable isotope-labeled compound. It is a form of D-Galactose where the carbon-13 isotope is incorporated at the third carbon position. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process and in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Galactose-13C-3 involves the incorporation of the carbon-13 isotope into the D-Galactose molecule. This is typically achieved through chemical synthesis where the carbon-13 isotope is introduced at the desired position in the molecule. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotope at the correct position .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and precise control of reaction conditions to ensure the consistent incorporation of the carbon-13 isotope .

Chemical Reactions Analysis

Types of Reactions

D-Galactose-13C-3 undergoes various chemical reactions typical of aldohexoses. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Galactose-13C-3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Galactose-13C-3 involves its incorporation into metabolic pathways where it acts similarly to natural D-Galactose. It is metabolized through the Leloir pathway, where it is first converted to galactose-1-phosphate by galactokinase. This is followed by conversion to uridine diphosphate galactose by galactose-1-phosphate uridyltransferase. The labeled carbon allows researchers to track the metabolic fate of galactose and study its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Galactose-13C-3 is unique due to its specific labeling at the third carbon position, which allows for precise tracking in metabolic studies. Its role as a C-4 epimer of glucose also provides unique insights into the differences in metabolic pathways and the specific roles of galactose in biological systems .

Biological Activity

D-Galactose-13C-3 is a stable isotope-labeled form of D-galactose, a monosaccharide that plays significant roles in various biological processes. This article explores the biological activity of this compound, highlighting its effects on cellular mechanisms, aging models, oxidative stress, and its potential therapeutic applications.

Overview of D-Galactose

D-Galactose is a sugar that is essential for various metabolic pathways. It is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate. In excess, D-galactose can lead to the accumulation of toxic metabolites such as galactitol, which may contribute to cellular stress and aging processes.

1. Oxidative Stress and Aging

Chronic exposure to D-galactose has been shown to induce oxidative stress and accelerate aging phenotypes in various animal models. Studies indicate that D-galactose administration leads to increased levels of oxidative markers and decreased antioxidant defenses, resulting in cellular senescence and apoptosis.

Key Findings:

  • Oxidative Stress Markers: D-galactose treatment significantly increases markers such as malondialdehyde (MDA) and protein carbonyls (PCO), indicating enhanced lipid peroxidation and protein oxidation .
  • Antioxidant Levels: A reduction in antioxidants like superoxide dismutase (SOD) and glutathione peroxidase (GPx) has been observed in D-galactose-treated subjects .

Table 1: Effects of D-Galactose on Oxidative Stress

StudyModel OrganismDose (mg/kg/day)Duration (weeks)Key Findings
Wistar Rats50-4006-8↑ MDA, ↓ SOD
C57BL/6J Mice1006↑ SA β-gal expression
MTFs500-↑ ROS levels

2. Impact on Cognitive Function

Research indicates that while low doses of D-galactose may enhance cognitive function in certain contexts, chronic high doses can lead to cognitive decline. In studies with rodent models, cognitive impairments were noted alongside increased oxidative stress .

Case Study:
In a study involving streptozotocin-induced Alzheimer’s disease models, chronic administration of D-galactose improved some cognitive tasks but also led to a decline in performance over time compared to controls .

3. Cellular Apoptosis

D-Galactose has been implicated in promoting apoptosis through various pathways. Increased expression of pro-apoptotic factors such as cleaved caspases has been documented in cells exposed to high levels of D-galactose.

Mechanisms:

  • Intrinsic Pathway Activation: The intrinsic apoptotic pathway is activated via mitochondrial dysfunction leading to increased cytochrome c release and activation of caspases .
  • Extrinsic Pathway Activation: The extrinsic pathway can be triggered by the Fas ligand, leading to the formation of death-inducing signaling complexes (DISC) .

Table 2: Apoptotic Markers Induced by D-Galactose

StudyModel OrganismDose (mg/kg/day)Key Findings
MTFs500↑ Cleaved caspase-3
Rat Models100-150↑ SA β-gal staining

Therapeutic Implications

The biological activity of this compound suggests potential therapeutic applications, particularly in modeling age-related diseases and understanding metabolic disorders. Its role in modulating oxidative stress presents avenues for developing interventions aimed at enhancing cellular resilience against oxidative damage.

Potential Applications:

  • Aging Research: Utilizing D-Galactose as a model for studying aging mechanisms could provide insights into therapeutic strategies for age-related diseases.
  • Oxidative Stress Modulation: Investigating its effects on redox homeostasis may lead to new treatments for conditions exacerbated by oxidative stress.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i6+1

InChI Key

GZCGUPFRVQAUEE-GFDIWXKRSA-N

Isomeric SMILES

C([C@H]([13C@@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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